molecular formula C15H17F3N4O B7008626 N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide

N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide

Cat. No.: B7008626
M. Wt: 326.32 g/mol
InChI Key: DVYJTZIKHUFACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide is a synthetic organic compound that features a trifluoromethyl group, a pyrazole ring, and an acetamide moiety

Properties

IUPAC Name

N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O/c1-10(23)21-12-5-3-11(4-6-12)7-19-9-14-13(15(16,17)18)8-20-22(14)2/h3-6,8,19H,7,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYJTZIKHUFACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNCC2=C(C=NN2C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Oxides of the original compound.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Compounds where the trifluoromethyl group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of N-[4-[[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.